Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate
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Overview
Description
Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate is an organic compound with the molecular formula C₉H₁₇NO₄S. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and an ester functional group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate typically involves the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Piperidine with Methanesulfonyl Chloride: This step involves the nucleophilic attack of piperidine on methanesulfonyl chloride, forming the intermediate piperidin-2-ylmethanesulfonyl chloride.
Esterification: The intermediate is then reacted with methyl acetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- Methyl 2-(piperidin-3-yl)acetate
- Methyl 2-(piperidin-2-yl)propanoate
Uniqueness
Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-4-2-3-5-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
CGPHHHLABYNXKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
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